Cas no 1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)

1408075-48-8 structure
商品名:trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
CAS番号:1408075-48-8
MF:C7H12O3
メガワット:144.168382644653
MDL:MFCD23105988
CID:3166627
PubChem ID:45090007
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 化学的及び物理的性質
名前と識別子
-
- trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- P13534
- AKOS025396156
- methyl3-hydroxy-1-methylcyclobutanecarboxylate
- CS-0049091
- SY099979
- 169899-49-4
- AKOS025290303
- CS-0047739
- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester(9ci)
- methyl (1r,3s)-3-hydroxy-1-methylcyclobutane-1-
- SB20668
- SY099978
- cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- 1408075-48-8
- SB20666
- CS-0049656
- Methyl cis-3-hydroxy-1-methylcyclobutane-1-carboxylate
- MFCD23105985
- SCHEMBL19348571
- PB35553
- PB36095
- MFCD23105987
- AS-51785
- Methyl trans-3-hydroxy-1-methylcyclobutane-1-carboxylate
- AS-51784
- P13532
- P13533
- AKOS025404658
- methyl cis-3-hydroxy-1-methylcyclobutanecarboxylate
- METHYL (1S,3R)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
- methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis- (9CI)
- 626238-08-2
- SB20669
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans-
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester (9CI)
- METHYL (1R,3S)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
- methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
- cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- methyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-
- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester,cis-(9ci)
- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Methyl trans-3-Hydroxy-1-methylcyclobutanecarboxylate
- AS-51786
- BAB23808
- MFCD23105988
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
- PB38887
- SY098210
-
- MDL: MFCD23105988
- インチ: InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3/t5-,7-
- InChIKey: KFLCCZPFOPDGLN-KBTIHESUSA-N
- ほほえんだ: C[C@@]1(C[C@@H](C1)O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 46.5Ų
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D587027-5G |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 97% | 5g |
$2255 | 2024-07-21 | |
| Chemenu | CM294652-1g |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$1237 | 2021-06-15 | |
| Chemenu | CM294652-250mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 250mg |
$378 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118379-500mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 97% | 500mg |
¥9288 | 2023-04-15 | |
| Chemenu | CM294652-1g |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$965 | 2023-01-19 | |
| abcr | AB458962-250mg |
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate; . |
1408075-48-8 | 250mg |
€341.70 | 2025-02-21 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121179-250mg |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 97% | 250mg |
¥1695.0 | 2024-04-24 | |
| Ambeed | A184913-250mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 98% | 250mg |
$391.0 | 2024-04-24 | |
| Ambeed | A184913-100mg |
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |
1408075-48-8 | 98% | 100mg |
$262.0 | 2024-04-24 | |
| A2B Chem LLC | AA63085-1g |
Trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |
1408075-48-8 | 95% | 1g |
$728.00 | 2024-04-20 |
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2039-76-1(3-Acetylphenanthrene)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1408075-48-8)trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):168.0/236.0/352.0/927.0